molecular formula C28H19F3N6O3 B609158 1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea CAS No. 1361414-26-7

1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea

Cat. No.: B609158
CAS No.: 1361414-26-7
M. Wt: 544.49
InChI Key: QVPIMUFZZHHAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML368, also known as SR9186, is a potent inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme plays a crucial role in the metabolism of various drugs in the liver. ML368 has been identified as a highly selective inhibitor, making it a valuable tool in scientific research, particularly in the study of drug metabolism and interactions .

Mechanism of Action

Target of Action

The primary target of 1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea, also known as ML368 or SR9186, is the Cytochrome P450 enzyme CYP3A4 . This enzyme plays a crucial role in the metabolism of a wide variety of drugs and other xenobiotics. By interacting with CYP3A4, ML368 can influence the metabolic processing of these substances within the body.

Mode of Action

ML368 acts as a potent inhibitor of the CYP3A4 enzyme . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates. This inhibition can alter the metabolic processing of drugs and other substances that are normally metabolized by CYP3A4 .

Biochemical Pathways

The inhibition of CYP3A4 by ML368 affects the metabolic pathways associated with this enzyme. CYP3A4 is involved in the metabolism of a wide variety of drugs and other xenobiotics. By inhibiting this enzyme, ML368 can alter the metabolic fate of these substances, potentially affecting their pharmacokinetic properties and biological effects .

Pharmacokinetics

As a potent inhibitor of cyp3a4, ml368 has the potential to significantly impact the pharmacokinetics of drugs and other substances that are metabolized by this enzyme . This could affect their bioavailability, distribution within the body, metabolic processing, and elimination.

Result of Action

The molecular and cellular effects of ML368’s action primarily stem from its inhibition of CYP3A4. By preventing this enzyme from metabolizing its usual substrates, ML368 can alter the biological effects of these substances. This could potentially lead to changes in their therapeutic efficacy, toxicity, or other pharmacological properties .

Action Environment

The action, efficacy, and stability of ML368 can be influenced by various environmental factors. These may include the physiological conditions within the body, such as pH and temperature, as well as the presence of other substances that can interact with ML368 or CYP3A4. Additionally, factors such as the patient’s age, genetic makeup, health status, and use of other medications can also impact the action of ML368 .

Preparation Methods

The synthesis of ML368 involves the preparation of imidazopyridines, which are known for their inhibitory activity against CYP3A4. The synthetic route typically includes the formation of the imidazopyridine core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

The production process likely involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining its purity and activity .

Chemical Reactions Analysis

ML368 undergoes various chemical reactions, primarily involving its interaction with the CYP3A4 enzyme. The compound is known to inhibit the enzyme’s activity by binding to its active site, preventing the metabolism of substrates like midazolam, testosterone, and vincristine . The major products formed from these reactions are the inhibited forms of the substrates, which can be analyzed to study the compound’s inhibitory effects.

Common reagents used in the reactions involving ML368 include DMSO, which is used as a solvent, and various substrates that are metabolized by CYP3A4. The reaction conditions typically involve maintaining the reactions at specific temperatures and pH levels to ensure optimal enzyme activity and inhibition .

Scientific Research Applications

ML368 has a wide range of applications in scientific research. In chemistry, it is used to study the inhibition of CYP3A4 and its effects on drug metabolism. This is particularly important in the development of new drugs, as understanding how a compound interacts with CYP3A4 can help predict potential drug-drug interactions and optimize dosing regimens .

In biology and medicine, ML368 is used to study the liver-stage development of Plasmodium falciparum, the parasite responsible for malaria. By inhibiting CYP3A4, ML368 can block the metabolism of ivermectin, a drug used to treat parasitic infections, thereby enhancing its efficacy against the parasite .

In industry, ML368 is used in the development of new pharmaceuticals, particularly those that are metabolized by CYP3A4. By studying the inhibitory effects of ML368, researchers can identify potential issues with drug metabolism and develop strategies to mitigate them .

Comparison with Similar Compounds

ML368 is unique in its high selectivity and potency as a CYP3A4 inhibitor. Similar compounds include other CYP3A4 inhibitors like ketoconazole and ritonavir, which are also used to study drug metabolism and interactions. ML368 stands out due to its higher selectivity and lower off-target effects, making it a more precise tool for research .

Other similar compounds include imidazopyridines with inhibitory activity against other cytochrome P450 enzymes, such as CYP2D6 and CYP2C9. These compounds share structural similarities with ML368 but differ in their enzyme selectivity and inhibitory profiles .

Properties

IUPAC Name

1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDMEJWMCJAMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of ML368 and what makes it a selective inhibitor?

A1: ML368 is a selective inhibitor of the cytochrome P450 enzyme CYP3A4 []. While the exact mechanism of inhibition is not detailed in the provided abstracts, the selectivity likely arises from specific interactions between ML368's chemical structure and the active site of CYP3A4. Further research would be needed to elucidate the precise binding interactions and mechanism of inhibition.

Q2: Is there information available about the synthesis of ML368?

A2: Yes, one of the provided articles focuses specifically on the synthesis of ML368 (SR-9186) []. Unfortunately, the abstract itself does not provide the synthetic scheme. Access to the full publication would be required to understand the synthetic route and conditions used to produce ML368.

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